

Application Notes and Protocols for the Spectrophotometric Determination of Uranium Using Dibenzoylmethane

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Compound of Interest

Compound Name: *1,3-diphenylpropane-1,3-dione*

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Introduction

Uranium, a key element in nuclear technology and a potential environmental contaminant, requires sensitive and accurate methods for its quantification. Spectrophotometry offers a convenient and accessible analytical approach for this purpose. Dibenzoylmethane (DBM) has emerged as a highly sensitive chromogenic reagent for uranium(VI), forming a stable, intensely colored complex. This application note provides a detailed protocol for the spectrophotometric determination of uranium using dibenzoylmethane, including methodologies for sample preparation, solvent extraction to enhance selectivity, and color development. The quantitative data from various studies are summarized for easy reference, and diagrams illustrating the experimental workflow and chemical principles are provided.

Principle of the Method

The method is based on the reaction between uranium(VI) ions and dibenzoylmethane in a suitable solvent system to form a yellow-colored complex. The intensity of the color, which is directly proportional to the uranium concentration, is measured spectrophotometrically. To eliminate interferences from other metal ions, uranium is first selectively extracted from the aqueous sample into an organic phase using an extractant like tributyl phosphate (TBP). The color-forming reagent is then added directly to the organic extract. The absorbance of the

resulting complex is typically measured in the range of 410-425 nm.[1][2] The molar absorptivity of the uranium-dibenzoylmethane complex is approximately $19,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$, indicating a high sensitivity suitable for trace analysis.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of uranium using dibenzoylmethane, compiled from various sources.

Table 1: Spectrophotometric Characteristics of the Uranium-Dibenzoylmethane Complex

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	410 - 425 nm	[1]
Molar Absorptivity (ϵ)	$\sim 19,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	[3][4]
Linearity	Obeys Beer's Law for microgram quantities of U_3O_8	[2]
Relative Error (for 8 μg U_3O_8)	$\leq \pm 5\%$	[2]
Relative Standard Deviation (for $\geq 35 \mu\text{g}$ U_3O_8)	$\sim \pm 2.2\%$ (at 95% confidence level)	[2]

Table 2: Reagents and Conditions

Reagent/Condition	Specification	Reference
Dibenzoylmethane Solution	1% (w/v) in 95% ethyl alcohol	[1]
Extractant	30% (v/v) Tributyl Phosphate (TBP) in benzene	[1]
Salting Agent	Aluminum nitrate or sodium nitrate	[1] [2]
Complexing Agent for Interferences	(Ethylene dinitriilo)-tetraacetic acid (EDTA)	[2]
Buffer/Solvent for Color Development	Pyridine and ethyl alcohol	[1]
Alternative Buffer for Color Development	Triethanolamine	[2]
Acidity for Extraction	~6 N Nitric Acid (can be lower with salting agents)	[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the determination of uranium.

1. Reagent Preparation

- Standard Uranium Solution (100 μ g/mL): Dissolve a precisely weighed amount of uranyl nitrate hexahydrate in distilled water to prepare a stock solution. The exact concentration should be verified by a standard titration method. Prepare working standards by appropriate dilution of the stock solution.
- Dibenzoylmethane (DBM) Solution (1% w/v): Dissolve 1.0 g of dibenzoylmethane in 100 mL of 95% ethyl alcohol.[\[1\]](#)
- Tributyl Phosphate (TBP) Solution (30% v/v): Mix 300 mL of tributyl phosphate with 700 mL of benzene. Wash this solution first with a 5% sodium hydroxide solution and then with 1 N nitric acid solution in a separatory funnel.[\[1\]](#)

- Salting Agent Solution (e.g., Aluminum Nitrate): Prepare a saturated solution of aluminum nitrate in water.
- Pyridine.
- Ethyl Alcohol (95%).

2. Sample Preparation and Extraction

- Take a suitable aliquot of the sample solution containing uranium into a separatory funnel.
- Add a salting agent, such as aluminum nitrate solution, and adjust the acidity with nitric acid if necessary. The use of a salting agent allows for quantitative extraction even at lower acidities.[\[1\]](#)
- Add a known volume of the 30% TBP solution to the separatory funnel.
- Shake vigorously for 2-3 minutes to extract the uranium into the organic phase.
- Allow the layers to separate completely.
- Drain the aqueous (lower) layer and collect the organic (upper) layer containing the uranium-TBP complex.

3. Color Development and Spectrophotometric Measurement

- Pipette a 2 mL aliquot of the organic extract into a 10 mL volumetric flask.[\[1\]](#)
- Add 1 mL of the 1% dibenzoylmethane solution.[\[1\]](#)
- Add 5 mL of pyridine.[\[1\]](#)
- Dilute to the mark with 95% ethyl alcohol.[\[1\]](#)
- Mix the solution thoroughly and allow it to stand for a few minutes for the color to develop completely.

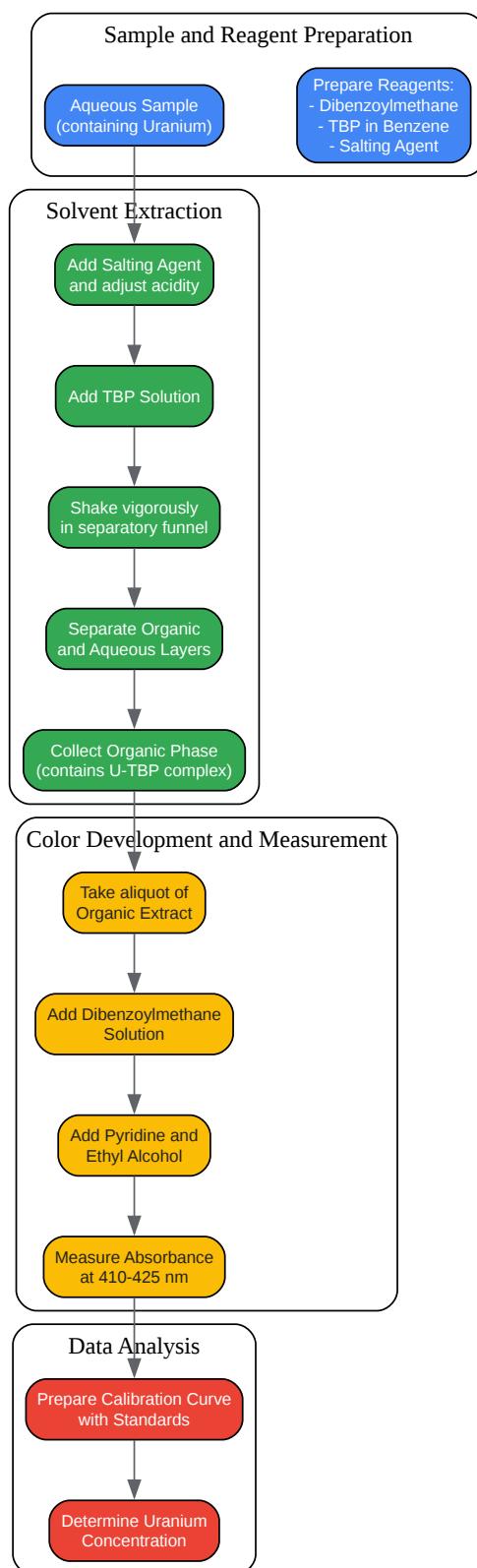
- Prepare a reagent blank using the same procedure but with an organic extract from a uranium-free sample.
- Measure the absorbance of the sample solution against the reagent blank at the wavelength of maximum absorbance (between 410 nm and 425 nm) using a spectrophotometer.[\[1\]](#)

4. Calibration Curve

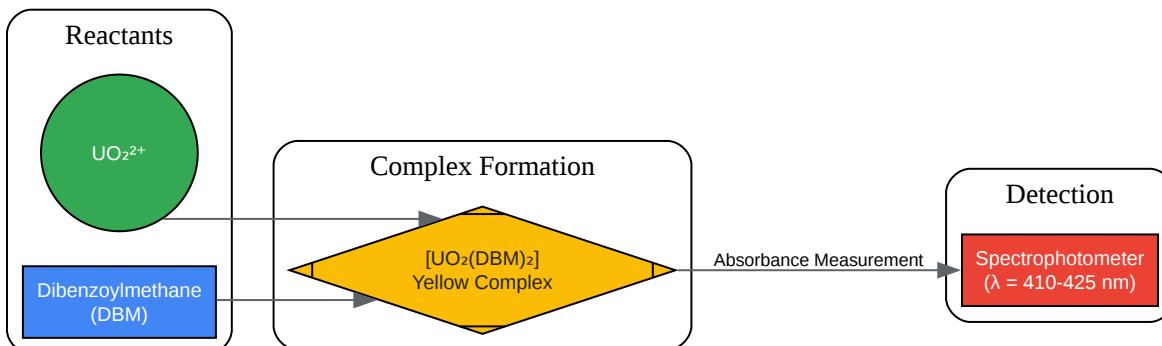
- Prepare a series of standard uranium solutions of known concentrations.
- Subject each standard to the same extraction and color development procedure as the sample.
- Measure the absorbance of each standard.
- Plot a calibration curve of absorbance versus uranium concentration.
- Determine the concentration of uranium in the sample by interpolating its absorbance on the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical principle of the method.

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Caption: Experimental workflow for uranium determination.



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Caption: Principle of complex formation and detection.

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